molecular formula C24H25N5O2 B2587371 2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251576-32-5

2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2587371
CAS No.: 1251576-32-5
M. Wt: 415.497
InChI Key: OLZWCCOZFWTBDX-UHFFFAOYSA-N
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Description

2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide is a high-purity chemical compound offered for research and development purposes. This complex molecule features a fused triazolopyridazine core, a system of interest in medicinal chemistry due to its potential to interact with biological targets. The structure is further modified with 3,4-dimethylphenyl and 2,4,6-trimethylphenyl groups, which can be critical for enhancing selectivity and metabolic stability in bioactive molecules. Compounds with similar heterocyclic scaffolds have been investigated for a range of pharmacological activities, including as potential cytokine receptor agonists and kinase inhibitors . The primary research applications for this compound are anticipated to be in the fields of hematology , oncology , and immunology , where it may serve as a valuable chemical probe for studying cell signaling pathways, a key intermediate in the synthesis of more complex target molecules, or a lead compound in drug discovery efforts. Its specific mechanism of action is a subject for ongoing research, but it is designed for high-affinity interactions with specific enzymatic or receptor targets. Researchers are encouraged to utilize this compound in in vitro assays to elucidate its biological profile and therapeutic potential. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please consult the material safety data sheet (MSDS) for safe handling and storage information prior to use.

Properties

IUPAC Name

2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-14-10-17(4)23(18(5)11-14)25-22(30)13-28-24(31)29-21(27-28)9-8-20(26-29)19-7-6-15(2)16(3)12-19/h6-12H,13H2,1-5H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZWCCOZFWTBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4C)C)C)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the formation of the triazolo ring, followed by its fusion with the pyridazine ring. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may employ optimized reaction conditions to enhance yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit or activate specific proteins and signaling cascades.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variations: The target compound’s triazolo-pyridazin core differs from flumetsulam’s triazolo-pyrimidine and compound 12’s triazolo-pyrazine. These variations influence electronic properties and binding affinity. Pyridazin-based systems are less explored but may offer unique pharmacokinetic profiles .

The 2,4,6-trimethylphenyl acetamide moiety may sterically hinder interactions compared to compound 12’s simpler 4-hydroxyphenyl-acetamide, which is optimized for antioxidant activity .

Applications :

  • Flumetsulam and oxadixyl are commercially used as herbicides and fungicides, respectively, indicating that triazolo-acetamide hybrids are versatile in agrochemistry .
  • Compound 12’s antioxidant properties suggest that the target compound could be investigated for therapeutic applications, though this requires empirical validation .

Biological Activity

The compound 2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article presents an overview of its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of triazolopyridazines , characterized by a fused triazole and pyridazine ring system. Its structure includes significant substituents like dimethylphenyl and trimethylphenyl groups which may influence its biological activity.

Synthesis

The synthesis typically involves multi-step reactions that include oxidation, reduction, substitution reactions, and hydrolysis. These reactions are crucial for modifying the compound's properties to enhance its biological efficacy .

The mechanism of action for this compound is primarily through its interaction with specific molecular targets such as enzymes or receptors. It modulates their activity, which can lead to various downstream biological effects. The specific pathways affected depend on the context of use and the target cells involved.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, a related compound exhibited significant cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 μM . The compound's ability to inhibit c-Met kinase (IC50 = 0.090 μM) suggests its potential as a therapeutic agent in cancer treatment.

Cytotoxicity Evaluation

The cytotoxicity of this class of compounds is typically evaluated using the MTT assay. The results indicate that many derivatives possess moderate to high cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Case Studies

In a significant study evaluating various triazolo-pyridazine derivatives, compounds demonstrated varying degrees of inhibitory activity against c-Met kinase and showed promising results in inducing apoptosis in cancer cells . The study concluded that structural modifications could enhance the anticancer potency of these compounds.

Another investigation into related compounds indicated that modifications in the triazole ring could lead to improved selectivity and potency against specific cancer types .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyridazine core via cyclization of hydrazine derivatives with diketones or via diazo coupling reactions. For example, diazonium salts of substituted anilines can react with pyridazinone derivatives under controlled pH (4–6) to form the triazolo[4,3-b]pyridazine scaffold . Key steps include:
  • Catalysis : Use of acetic acid or H₂SO₄ as catalysts for cyclization.
  • Solvent Optimization : Ethanol or DMF under reflux (80–100°C) for 12–24 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer : A combination of analytical techniques is critical:
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on phenyl rings) and the acetamide linkage. IR spectroscopy verifies carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ .
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity. Retention time comparison against standards is essential.
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (deviation ≤0.3%) .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Based on structural analogs (e.g., triazolopyridazines with similar substituents):
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for powder handling to prevent inhalation .
  • Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the acetamide group .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal; incinerate organic waste at ≥800°C .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways and predict byproducts?

  • Methodological Answer : Use quantum mechanical calculations (DFT at B3LYP/6-31G* level) to model transition states and intermediates. For example:
  • Reaction Mechanism : Simulate the cyclization step to identify rate-limiting barriers (e.g., proton transfer during triazole formation).
  • Byproduct Prediction : Identify competing pathways, such as dimerization via unreacted diazonium intermediates, and adjust stoichiometry (e.g., limit diazonium salt excess to <10%) .
  • Solvent Effects : COSMO-RS simulations can optimize solvent polarity to enhance yields .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies in reported IC₅₀ values (e.g., antimicrobial assays) often arise from experimental variables:
  • Assay Conditions : Standardize inoculum size (e.g., 1×10⁵ CFU/mL for bacteria) and incubation time (18–24 hours).
  • Control Compounds : Include reference drugs (e.g., ciprofloxacin for Gram-negative bacteria) to calibrate potency.
  • Structural Verification : Re-characterize batches showing anomalous activity to rule out degradation (e.g., via LC-MS for acetamide hydrolysis) .

Q. What strategies elucidate substituent effects on electronic properties and reactivity?

  • Methodological Answer : Combine experimental and computational approaches:
  • Hammett Analysis : Correlate σ values of substituents (e.g., 3,4-dimethylphenyl vs. 2,4,6-trimethylphenyl) with reaction rates in nucleophilic substitution (e.g., SNAr at the pyridazine ring).
  • DFT Calculations : Map electrostatic potential surfaces to identify electron-deficient regions (e.g., triazole carbonyl) for targeted functionalization .
  • Spectroscopic Probes : UV-Vis spectroscopy (200–400 nm) to monitor charge-transfer transitions influenced by substituents .

Data Contradiction Analysis

Q. How to address inconsistencies in reported solubility and stability profiles?

  • Methodological Answer : Variations in solubility (e.g., DMSO vs. aqueous buffers) may stem from:
  • Polymorphism : Use PXRD to detect crystalline vs. amorphous forms.
  • pH-Dependent Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) at pH 1–10. Monitor degradation via HPLC; acidic conditions (pH <3) often hydrolyze the acetamide group .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating kinase inhibition potential?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., triazolopyridazines as kinase inhibitors):
  • Enzyme Assays : Use ADP-Glo™ Kinase Assay for IC₅₀ determination (e.g., EGFR, CDK2).
  • Cellular Models : Pair with cytotoxicity assays (MTT on HEK293 cells) to differentiate target-specific effects from general toxicity .

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